2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
Description
This compound features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 2,6-dimethylmorpholine group and at the 5-position with a phenyl ring. The morpholine moiety enhances solubility and metabolic stability, while the thienopyrimidine scaffold provides a planar structure conducive to binding biological targets such as kinases or enzymes. Its molecular weight (calculated from analogs in and ) is approximately 380–400 g/mol, typical for small-molecule drug candidates.
Properties
IUPAC Name |
2,6-dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-8-21(9-13(2)22-12)17-16-15(14-6-4-3-5-7-14)10-23-18(16)20-11-19-17/h3-7,10-13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCWGUTFZVHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl group is introduced through a subsequent reaction, often involving palladium-catalyzed cross-coupling reactions . Finally, the morpholine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted morpholine derivatives .
Scientific Research Applications
A study published in Pharmaceuticals detailed the synthesis of morpholine-based heterocycles, including derivatives similar to 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine. The synthesized compounds were evaluated for their antitumor activity against various cancer cell lines such as A-549 (lung cancer) and HepG-2 (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Antitumor Activity
Research has demonstrated that compounds containing the thieno[2,3-d]pyrimidine structure exhibit promising antitumor properties. The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Properties
In addition to antitumor effects, some studies have pointed towards antimicrobial activities associated with thieno[2,3-d]pyrimidine derivatives. These compounds have been tested against various bacterial strains and shown effectiveness in inhibiting growth, suggesting potential applications in treating infections .
Other Therapeutic Effects
The compound's structural characteristics also suggest potential applications in treating conditions such as hypertension and inflammation. Morpholine derivatives are known for their diverse pharmacological profiles, including analgesic and anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Role of Morpholine : The 2,6-dimethylmorpholine group in the target compound improves metabolic stability compared to simpler morpholine derivatives (e.g., ’s aldehyde analog), likely due to steric hindrance against oxidative enzymes .
Thieno vs. Pyrrolo Cores: Thieno[2,3-d]pyrimidines exhibit greater planarity than pyrrolo analogs, favoring intercalation in hydrophobic binding pockets, while pyrrolo systems may enhance polar interactions .
Substituent Effects : Chlorine or aldehyde groups () increase reactivity but may reduce bioavailability, whereas phenyl or indazol groups () enhance target affinity through π-π stacking .
Biological Activity
2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a morpholine ring substituted with a thienopyrimidine moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine family exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under consideration has shown promise in various studies.
Antimicrobial Activity
A significant aspect of the biological activity of 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is its antimicrobial properties.
Case Studies
-
Antibacterial Activity :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Mycobacterium tuberculosis 4 - Antimycobacterial Activity :
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is hypothesized that the thienopyrimidine moiety may inhibit key enzymes or receptors involved in microbial growth and proliferation.
Inhibition Studies
Inhibition studies indicated that the compound may act as a kinase inhibitor, disrupting critical signaling pathways in microbial cells . This inhibition can lead to reduced cellular processes such as replication and metabolism.
Structure-Activity Relationship (SAR)
The SAR of related thienopyrimidine compounds has been extensively studied to optimize their biological activities. Modifications at various positions on the thienopyrimidine core influence potency and selectivity.
Key Findings
- Methyl substitutions at positions 2 and 6 enhance antimicrobial activity.
- The phenyl group at position 5 contributes to increased binding affinity to target enzymes .
Table 2: SAR Analysis of Thienopyrimidine Derivatives
| Compound Variant | MIC (µg/mL) | Comments |
|---|---|---|
| Base Compound | 16 | Standard reference |
| 5-Methyl Variant | 8 | Enhanced potency |
| 6-Methyl Variant | 4 | Significant improvement |
| 5-Fluoro Variant | 12 | Moderate effect |
Toxicity Assessment
Toxicity evaluations indicate that the most potent derivatives exhibit low toxicity levels up to a dose of 200 µmol/L, making them suitable candidates for further development . Hemolytic assays confirmed minimal hemolytic activity at effective concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
